molecular formula C10H20ClNO2 B1395124 4-Piperidinyl 3-methylbutanoate hydrochloride CAS No. 1219967-97-1

4-Piperidinyl 3-methylbutanoate hydrochloride

Cat. No. B1395124
CAS RN: 1219967-97-1
M. Wt: 221.72 g/mol
InChI Key: JAEUECYREQFMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidinyl 3-methylbutanoate hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 . It is used in the field of laboratory chemicals .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The Petrenko-Kritschenko reaction is one of the few examples in which a symmetric pyridine precursor can be obtained in a multicomponent ring-condensation reaction followed by an oxidation .


Molecular Structure Analysis

The molecular weight of 4-Piperidinyl 3-methylbutanoate hydrochloride is 221.7243 . The molecular structure of this compound is based on the piperidine nucleus, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Piperidinyl 3-methylbutanoate hydrochloride include its molecular weight, molecular formula, and structure . Other properties such as density, color, hardness, melting and boiling points, and electrical conductivity are typical physical properties of matter .

Safety and Hazards

The safety data sheet for a similar compound, N-Phenyl-N-(4-piperidinyl)propanamide admixture with HCl salt, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

piperidin-4-yl 3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-8(2)7-10(12)13-9-3-5-11-6-4-9;/h8-9,11H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEUECYREQFMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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